2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
Description
This compound belongs to the class of indene-1,3-dione derivatives, characterized by a conjugated diketone system fused to an indene core. Its synthesis typically involves condensation of indene-1,3-dione with a nitro-substituted benzodioxole aldehyde under acidic or thermal conditions.
Properties
IUPAC Name |
2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO6/c19-16-10-3-1-2-4-11(10)17(20)12(16)5-9-6-14-15(24-8-23-14)7-13(9)18(21)22/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWMSZAWFLZAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Reactants :
- Conditions :
Mechanistic Analysis
The base deprotonates the α-hydrogen of indandione, generating an enolate that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water forms the methylidene bridge. The nitro group on the benzodioxole ring stabilizes the intermediate through resonance, enhancing reactivity.
Yield and Purity
Electrochemical Synthesis Using Catechol Derivatives
Electrochemical methods offer a green alternative by avoiding harsh reagents. This approach leverages catechol derivatives as precursors for the benzodioxole moiety.
General Procedure
Reaction Mechanism
Electrochemical oxidation of the catechol generates a quinone intermediate, which undergoes Michael addition with the enolate form of indandione. The nitro group is introduced via post-synthetic nitration or through pre-functionalized catechols.
Performance Metrics
- Yield : 43–50%
- Advantages : Minimal byproducts, no need for stoichiometric oxidants
- Limitations : Requires specialized equipment, lower scalability
Two-Step Condensation-Decarboxylation from Phthalate Esters
A patent-pending method (CN103121887A) describes a scalable route involving condensation of phthalate esters with malonate derivatives , followed by hydrolysis and decarboxylation.
Synthetic Pathway
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Phthalate:Molar Ratio | 1:1.1 |
| Reaction Time | 2 hours |
| Decarboxylation Temp | 140°C |
| Overall Yield | 68% |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as cell growth inhibition or apoptosis. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparisons
Structural and Crystallographic Insights
- Planarity and Torsion Angles :
The target compound’s benzodioxole and indene-dione rings are expected to exhibit planarity, similar to (2E)-2-[(1,3-benzodioxol-5-yl)methylidene]-inden-1-one (r.m.s. deviations ≤ 0.041 Å). A small twist (C—C—C—C torsion angle ~8.7°) in the benzodioxole-linked analogue suggests moderate conjugation disruption . - Supramolecular Interactions :
Derivatives with hydroxyl groups (e.g., 5-bromo-2-hydroxy) form intramolecular C—H⋯O hydrogen bonds, while nitro-containing compounds rely on π–π stacking (centroid distances ~3.5 Å) for crystal packing .
Research Findings and Data Highlights
Table 2: Key Research Findings
Biological Activity
2-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In Vitro Studies : A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
- Mechanism of Action : The nitro group on the benzodioxole moiety is believed to enhance the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against several bacterial strains.
- Bacterial Inhibition : In vitro tests revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be in the range of 32–64 μg/mL .
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Study 1: Anticancer Efficacy in Mice Models
A study conducted on mice bearing tumor xenografts showed that administration of the compound at doses of 10 mg/kg significantly reduced tumor size compared to control groups. Histopathological examinations revealed increased apoptosis in tumor tissues treated with the compound .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation focused on its efficacy against antibiotic-resistant strains of bacteria. The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 25 | Induction of apoptosis & ROS generation |
| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell membrane |
| Antimicrobial | Escherichia coli | 64 | Inhibition of metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
